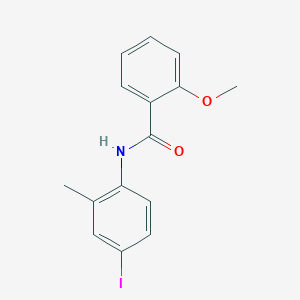

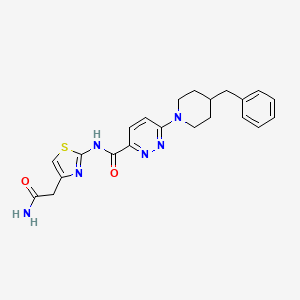

Methyl 3-(3-(4-(2,5-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a complex organic molecule that appears to be a derivative of tetrahydroquinoline. It contains several functional groups, including a piperazine ring, a quinazoline moiety, and a carboxylate ester. The presence of a 2,5-dimethylphenyl group suggests potential interactions with biological systems, possibly indicating medicinal chemistry applications.

Synthesis Analysis

The synthesis of related tetrahydroquinoline derivatives has been explored in the literature. For instance, the protected methyl 4-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is synthesized from dimethyl-5-(2-formylphenyl)-2-methyl-4,5-dihydrooxazole-4,4-dicarboxylate, which involves cleavage of the oxazolyl moiety . This method utilizes a solvent-free process assisted by focused microwave technology, indicating a potential route for synthesizing the compound by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of tetrahydroquinoline derivatives can be complex, and X-ray structural analysis is often employed to determine their configuration . The structure of methyl 7,7-dimethyl-5-oxo-2-phenyl-5,6,7,8-tetrahydroquinoline-4-carboxylate, a related compound, has been established using this technique . This suggests that a similar approach could be used to analyze the molecular structure of the compound , providing insights into its three-dimensional conformation and potential reactive sites.

Chemical Reactions Analysis

The chemical reactions involving tetrahydroquinoline derivatives can be diverse, depending on the substituents and functional groups present. The literature does not provide specific reactions for the exact compound , but the synthesis and reactivity of similar compounds suggest that it may undergo reactions typical of esters, amides, and heterocyclic compounds. These could include nucleophilic attacks, electrophilic substitutions, and cycloaddition reactions.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not detailed in the provided papers, the properties of similar tetrahydroquinoline derivatives can be inferred. These compounds typically exhibit solid-state properties at room temperature and may have varying solubilities in organic solvents. Their chemical stability, melting points, and boiling points would be influenced by the specific functional groups and overall molecular structure.

科学的研究の応用

Synthesis and Chemical Properties

The compound, while not directly cited in the searched literature, is structurally related to various quinazoline and piperazine derivatives that have been synthesized and studied for their chemical properties and potential applications in medicinal chemistry. For example, research has developed stereoselective synthesis methods for potent calcitonin gene-related peptide (CGRP) receptor antagonists, highlighting the importance of quinazoline derivatives in therapeutic agent development (Cann et al., 2012). Similarly, piperazine-substituted quinolones have been synthesized, indicating the utility of piperazine moieties in creating compounds with significant antibacterial properties (Fathalla & Pazdera, 2017).

Antibacterial and Antimicrobial Applications

Several studies have synthesized and assessed the antimicrobial activities of compounds structurally related to the queried compound, demonstrating potent antibacterial and antifungal properties. For instance, fluoroquinolone-based 4-thiazolidinones have been synthesized from lead molecules with notable antifungal and antibacterial activities, providing insights into the potential antimicrobial applications of such derivatives (Patel & Patel, 2010).

Antiviral Activities

Derivatives of quinazoline and piperazine, such as those incorporating morpholine substituents, have been explored for their antiviral activities against specific viruses, indicating the broader pharmacological potentials of these compounds (Selvakumar et al., 2018). This research suggests the capacity of structurally similar compounds to be developed as antiviral agents.

Analgesic and Anti-Inflammatory Properties

Compounds combining quinazoline and thiazolidinone structures have shown significant analgesic and anti-inflammatory activities, suggesting the therapeutic potential of such chemical frameworks in treating pain and inflammation (Desai et al., 2011). This area of research underlines the versatility of these chemical moieties in medicinal chemistry, potentially extending to the compound .

作用機序

Piperazine derivatives

Piperazine is a common structural motif found in agrochemicals and pharmaceuticals, in part due to its ability to positively modulate the pharmacokinetic properties of a drug substance . Piperazine can be found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs . Additionally, the piperazine ring is a component in potential treatments for Parkinson’s and Alzheimer’s disease .

特性

CAS番号 |

946330-11-6 |

|---|---|

分子式 |

C25H28N4O4S |

分子量 |

480.58 |

IUPAC名 |

methyl 3-[3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |

InChI |

InChI=1S/C25H28N4O4S/c1-16-4-5-17(2)21(14-16)27-10-12-28(13-11-27)22(30)8-9-29-23(31)19-7-6-18(24(32)33-3)15-20(19)26-25(29)34/h4-7,14-15H,8-13H2,1-3H3,(H,26,34) |

InChIキー |

BJGMCFDJUTUCSX-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)CCN3C(=O)C4=C(C=C(C=C4)C(=O)OC)NC3=S |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2529245.png)

![N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)thiophene-2-carboxamide](/img/structure/B2529249.png)

![4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2529250.png)

![4-Methyl-5-(3-p-tolyl-1,2,4-oxadiazole-5-yl)-6-[4-(methylthio)phenyl]-3,6-dihydropyrimidine-2(1H)-thione](/img/structure/B2529258.png)

![6-(4-fluorobenzyl)-4-(3-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2529260.png)

![N-(sec-butyl)-4-[6-(2-methylphenyl)pyrimidin-4-yl]piperazine-1-carboxamide](/img/structure/B2529261.png)

![N-[(3-Bromophenyl)-cyanomethyl]-2-(3-methoxycyclohexyl)acetamide](/img/structure/B2529264.png)

![N-(4-fluorobenzyl)-2-{4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2529265.png)